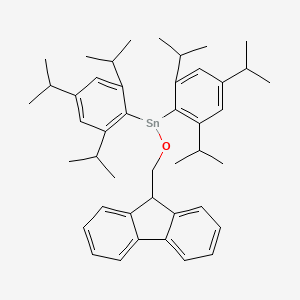![molecular formula C21H20N2O8 B12539304 2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid CAS No. 800390-19-6](/img/structure/B12539304.png)
2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid is a synthetic organic compound known for its herbicidal properties. It is commonly used in agriculture to control a wide range of weeds, particularly in paddy rice fields. The compound is characterized by its selective, systemic action, which allows it to be absorbed by the foliage and roots of plants, inhibiting their growth by interfering with amino acid synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid typically involves the reaction of 2,6-dihydroxybenzoic acid with 4,6-dimethoxypyridin-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicidal activity and structure-activity relationships.
Biology: The compound is studied for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides for agricultural applications.
Mecanismo De Acción
The compound exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. By blocking this enzyme, the compound disrupts the production of essential amino acids, leading to the inhibition of plant growth and ultimately causing plant death .
Comparación Con Compuestos Similares
Similar Compounds
Bispyribac-sodium: A sodium salt derivative with similar herbicidal properties.
Pyribenzoxim: An oxime derivative with herbicidal activity.
Pyriflubenzoxim: Another oxime derivative used as a herbicide.
Uniqueness
2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid is unique due to its specific structure, which allows it to effectively inhibit AHAS. Its selective action and systemic absorption make it particularly effective in controlling a wide range of weeds in agricultural settings .
Propiedades
Número CAS |
800390-19-6 |
|---|---|
Fórmula molecular |
C21H20N2O8 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
2,6-bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C21H20N2O8/c1-26-12-8-16(28-3)22-18(10-12)30-14-6-5-7-15(20(14)21(24)25)31-19-11-13(27-2)9-17(23-19)29-4/h5-11H,1-4H3,(H,24,25) |
Clave InChI |
LMZRLOSWUFIVQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)OC2=C(C(=CC=C2)OC3=CC(=CC(=N3)OC)OC)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



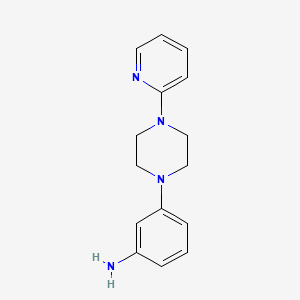
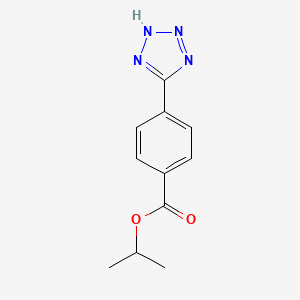
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12539240.png)
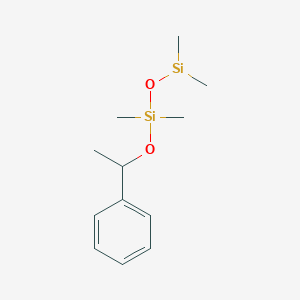

![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
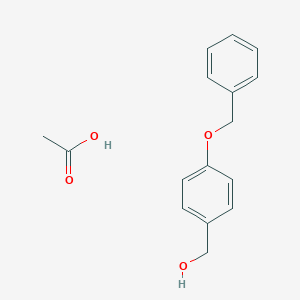
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
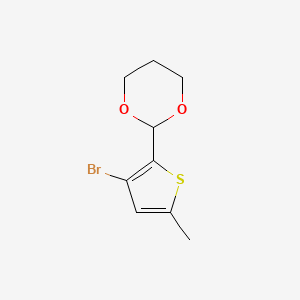
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)
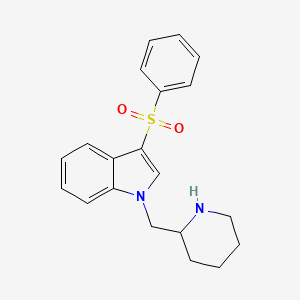
![4-{[(2R)-Heptan-2-yl]oxy}phenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B12539326.png)
